

Introduction to ANO1 (TMEM16A)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ANO61

Cat. No.: B15619651

[Get Quote](#)

Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a protein that functions as a calcium-activated chloride channel (CaCC).^{[1][2]} It is a member of a 10-gene superfamily and is widely expressed in various cells, including epithelial cells, smooth muscle cells, and neurons.^{[3][4]} ANO1 plays a crucial role in a multitude of physiological processes, such as fluid and electrolyte secretion, smooth muscle contraction, neuronal excitability, and heat sensation.^{[1][5][6]} Structurally, ANO1 exists as a homodimer, with each monomer containing 10 transmembrane domains (TMDs) and functioning as an independent ion pore.^{[4][7][8]} The dysregulation of ANO1 is implicated in numerous diseases, including cancer, asthma, hypertension, and cystic fibrosis, making it a significant target for therapeutic intervention.^{[1][9][10][11]}

The gating of the ANO1 channel—the process of its opening and closing—is a complex mechanism controlled by several synergistic factors. The primary activators are intracellular calcium (Ca^{2+}) and membrane voltage, which are intricately coupled. Additionally, the channel's activity is finely tuned by membrane lipids, particularly phosphatidylinositol 4,5-bisphosphate (PIP₂), and can be modulated by calmodulin (CaM).

Core Gating Mechanisms

The activation of ANO1 is not governed by a single factor but rather by the integration of multiple signals at the protein level.

Calcium (Ca^{2+}) Dependent Gating

The principal trigger for ANO1 activation is the binding of intracellular Ca^{2+} .^[2] Early studies debated whether Ca^{2+} acted directly or through an intermediary like calmodulin, but it is now

established that Ca^{2+} binds directly to the ANO1 protein to induce a conformational change that opens the channel pore.[4][12]

- The Calcium Binding Site: High-resolution cryo-electron microscopy (cryo-EM) structures have revealed that each ANO1 subunit possesses a Ca^{2+} binding pocket located within the transmembrane region, adjacent to the ion permeation pathway.[4][7] This site is formed by several conserved acidic amino acid residues within TMDs 6, 7, and 8.[13][14][15] Two Ca^{2+} ions bind within each pocket to trigger channel activation.[4][7]
- Ca^{2+} Sensitivity: The apparent affinity of ANO1 for Ca^{2+} is voltage-dependent. At a membrane potential of +100 mV, the half-maximal effective concentration (EC_{50}) for Ca^{2+} is approximately 0.4 μM , whereas at -100 mV, the EC_{50} increases to around 5.9 μM , indicating lower sensitivity at hyperpolarized potentials.[16][17] This demonstrates a strong coupling between calcium binding and voltage sensing.

Voltage-Dependent Gating

ANO1 exhibits intrinsic voltage sensitivity and can be opened by membrane depolarization even in the complete absence of intracellular Ca^{2+} .[5][16][18] However, under physiological conditions, voltage acts as a critical modulator of Ca^{2+} -dependent gating.

- Voltage-Sensing Mechanism: Unlike classic voltage-gated channels that possess a dedicated voltage-sensing domain, the voltage dependence in ANO1 is thought to arise from the movement of charged residues within the membrane's electric field during gating.[4] A key region implicated in this process is located in the first intracellular loop. Specifically, mutating a sequence of four glutamates (444EEEE) was found to abolish the channel's intrinsic voltage dependence without altering its apparent affinity for Ca^{2+} .[16][18]
- Coupling of Voltage and Calcium: The interplay between voltage and Ca^{2+} is reciprocal. Just as voltage modulates Ca^{2+} affinity, the presence of Ca^{2+} dramatically shifts the voltage-dependence of activation. For instance, increasing the intracellular Ca^{2+} concentration from 1 μM to 2 μM can shift the voltage activation curve by -145 mV, meaning the channel opens at much more negative potentials.[17] This cooperative gating allows ANO1 to be finely tuned by both chemical and electrical signals.[16][17]

Regulation by Phosphatidylinositol 4,5-bisphosphate (PIP₂)

Membrane phosphoinositides, particularly PIP₂, are crucial for maintaining ANO1 activity. The channel current is known to "run down" in excised inside-out patches, a phenomenon that can be prevented or reversed by the application of PIP₂.[\[13\]](#)[\[19\]](#)

- Mechanism of Action: PIP₂ is not required for the initial activation but acts to stabilize the Ca²⁺-bound open state of the channel.[\[13\]](#) Molecular dynamics simulations and mutagenesis studies have identified a network of three primary binding sites for PIP₂ at the cytoplasmic face of the membrane. These sites involve basic amino acid residues that interact with the negatively charged headgroup of PIP₂.[\[13\]](#)
- Functional Impact: The binding of PIP₂ is believed to alter the conformation of the cytoplasmic extension of TM6, a helix that is critical for channel gating, thereby promoting the open state.[\[13\]](#) Exogenous application of a water-soluble PIP₂ analog increases ANO1 currents with an EC₅₀ of 1.24 μM (at 270 nM Ca²⁺ and +100 mV).[\[13\]](#)

Modulation by Calmodulin (CaM)

The role of calmodulin (CaM) in ANO1 gating has been a subject of investigation. While initial hypotheses suggested CaM might be the primary Ca²⁺ sensor, current evidence indicates it is not required for the fundamental Ca²⁺-dependent activation of the channel.[\[12\]](#) However, CaM can modulate specific properties of ANO1.

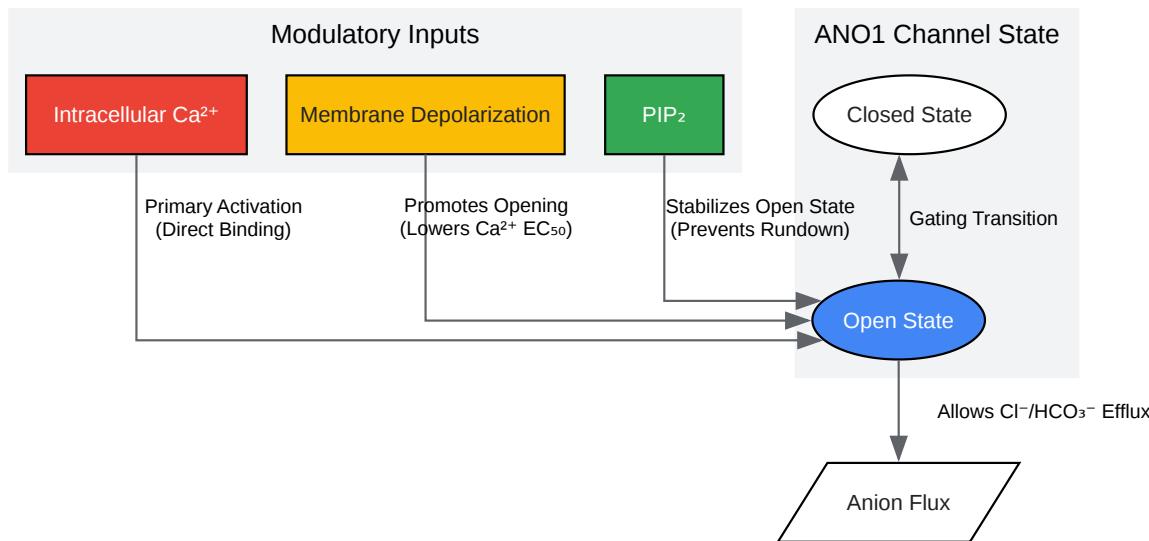
- Bicarbonate Permeability: Studies have shown that the anion selectivity of ANO1 is dynamic and can be regulated by the Ca²⁺/CaM complex. At high intracellular Ca²⁺ concentrations (>1 μM), CaM binds to ANO1 and significantly increases its permeability to bicarbonate (HCO₃⁻) relative to chloride (Cl⁻).[\[20\]](#) This modulation is particularly relevant in secretory epithelia where bicarbonate transport is a key function.[\[20\]](#)
- Calmodulin Binding Domains: ANO1 possesses multiple putative CaM-binding domains (CaM-BDs) in its N-terminus and intracellular loops.[\[4\]](#)[\[5\]](#)[\[21\]](#) The functional relevance of these different sites continues to be an area of active research.

Quantitative Data on ANO1 Gating

Parameter	Condition	Value	Reference
Ca ²⁺ EC ₅₀	+100 mV	0.4 ± 0.1 μM	[16][17]
-100 mV	5.9 ± 2.5 μM	[16][17]	
Ca ²⁺ Hill Coefficient (n _H)	+100 mV	2.0 ± 0.4	[16][17]
-100 mV	1.0 ± 0.1	[16][17]	
Voltage Sensitivity (z)	1-2 μM [Ca ²⁺]i	0.40 - 0.46	[17]
PIP ₂ EC ₅₀ (Potentiation)	270 nM [Ca ²⁺]i, +100 mV	1.24 μM	[13]

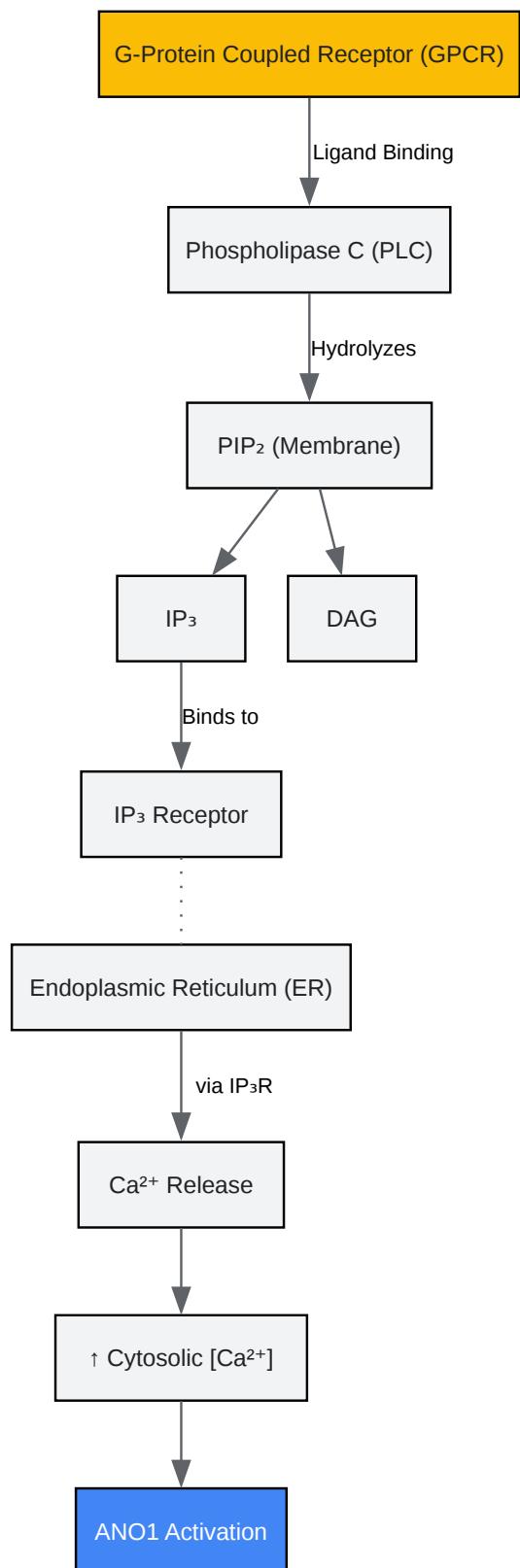
Key Residues/Regions	Location	Function in Gating	Reference
N650, E654, E702, E705, E734, D738	TMDs 6, 7, 8	Form the direct Ca ²⁺ binding site	[4][13][22]
⁴⁴⁴ EEEE	First Intracellular Loop	Critical for intrinsic voltage dependence	[16][18]
⁴⁴⁸ EAVK	First Intracellular Loop	Crucial for apparent Ca ²⁺ affinity; encoded by splice segment 'c'	[7][16][18]
TM6	Transmembrane Helix 6	Undergoes conformational change to open the pore	[13]

Visualizations of Mechanisms and Pathways



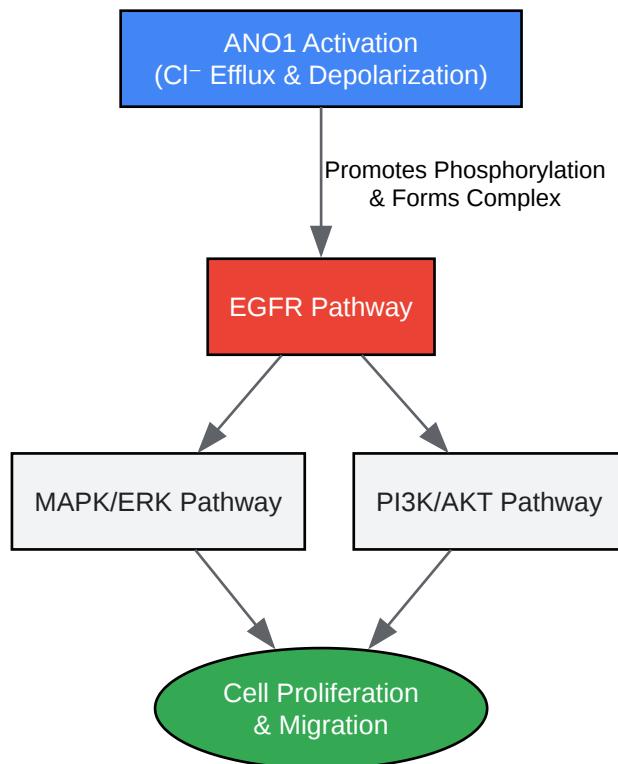
[Click to download full resolution via product page](#)

Caption: Core gating mechanism of the ANO1 channel.



[Click to download full resolution via product page](#)

Caption: Canonical GPCR-mediated ANO1 activation pathway.



[Click to download full resolution via product page](#)

Caption: Downstream signaling influenced by ANO1 activity in cancer.

Experimental Protocols

Patch-Clamp Electrophysiology for ANO1 Currents

This method directly measures the ion flow through ANO1 channels in the cell membrane.

- Cell Preparation: HEK293 or Fischer Rat Thyroid (FRT) cells are transiently or stably transfected with a plasmid encoding the human or mouse ANO1 gene. Recordings are typically performed 24-48 hours post-transfection.
- Configuration: The whole-cell or inside-out patch-clamp configuration is used.
 - Whole-Cell: Measures the sum of currents from all channels on the cell surface. The pipette solution dialyzes the cell interior, allowing control of the intracellular $[Ca^{2+}]$.
 - Inside-Out: An excised patch of membrane is oriented with the intracellular side facing the bath solution. This allows for rapid and precise application of Ca^{2+} and other modulators

like PIP₂ or CaM to the channel's cytosolic face.

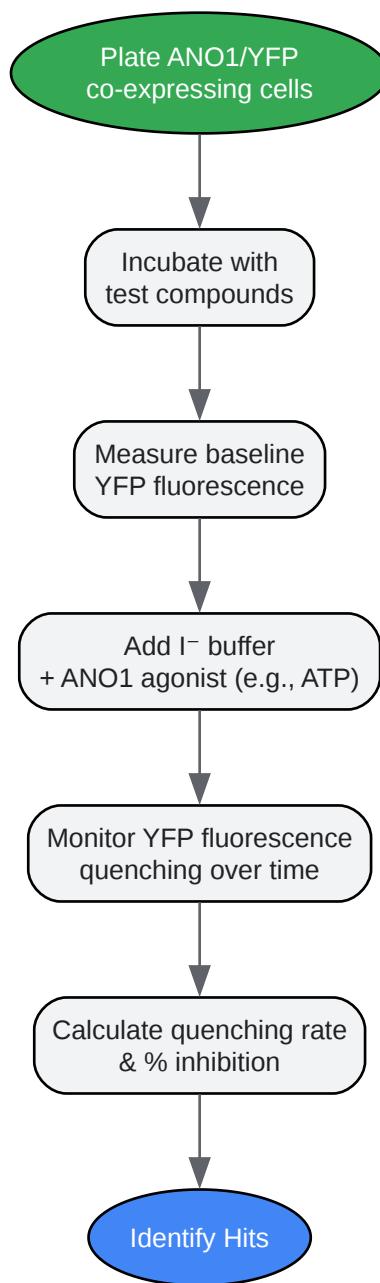
- Solutions:
 - Pipette (Intracellular) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 1 MgCl₂. Free [Ca²⁺] is adjusted to desired levels (e.g., 0.1 to 10 μM) by adding calculated amounts of CaCl₂, and the pH is adjusted to 7.2 with CsOH.
 - Bath (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
- Voltage Protocol: Cells are held at a holding potential of -60 mV or 0 mV. Currents are elicited by applying voltage steps, typically from -100 mV to +100 mV in 20 mV increments for 500-1000 ms.
- Data Analysis: The current-voltage (I-V) relationship is plotted to determine properties like outward rectification. Dose-response curves are generated to calculate the EC₅₀ for Ca²⁺ activation at different voltages.

Fluorescence-Based High-Throughput Screening (HTS) Assay

This cell-based assay provides a robust method for screening large libraries of compounds for ANO1 modulators.[\[23\]](#)

- Principle: The assay relies on the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) mutant (e.g., YFP-F46L/H148Q/I152L) by iodide (I⁻) influx through the ANO1 channel.[\[23\]](#)[\[24\]](#)
- Cell Line: A stable cell line (e.g., FRT cells) is generated that co-expresses both human ANO1 and the halide-sensitive YFP.[\[23\]](#)
- Experimental Workflow:
 - Plating: Cells are plated in 96- or 384-well microplates.

- Compound Incubation: Cells are incubated with test compounds (potential inhibitors or activators).
- Baseline Fluorescence: The baseline YFP fluorescence is measured using a plate reader.
- Activation & Quenching: An iodide-containing buffer with an ANO1 agonist (e.g., ATP, which acts on endogenous purinergic receptors to release intracellular Ca^{2+}) is rapidly added.[23]
- Fluorescence Measurement: The change in YFP fluorescence is monitored over time. Inhibitors of ANO1 will block the channel, prevent I^- influx, and thus reduce the rate and extent of fluorescence quenching.[23]
- Data Analysis: The rate of fluorescence decay is calculated for each well. The percent inhibition is determined by comparing the quenching rate in the presence of a compound to control wells (no compound and full inhibition).



[Click to download full resolution via product page](#)

Caption: Experimental workflow for a YFP-based HTS assay.

Conclusion

The gating of the ANO1 channel is a sophisticated and highly regulated process, primarily governed by the synergistic actions of intracellular Ca²⁺ and membrane voltage. This dual regulation is further modulated by the membrane lipid PIP₂, which is essential for sustained

activity, and can be fine-tuned by proteins such as calmodulin, which alters its anion selectivity. The elucidation of ANO1's high-resolution structure and the characterization of its key functional domains have provided profound insights into this complex gating mechanism. This detailed understanding is critical for the rational design of novel therapeutics targeting ANO1 for a wide range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
- 2. ANO1 - Wikipedia [en.wikipedia.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Molecular mechanisms of activation and regulation of ANO1-Encoded Ca²⁺-Activated Cl⁻ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
- 6. Molecular mechanisms of activation and regulation of ANO1-Encoded Ca²⁺-Activated Cl⁻ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 8. Characterization of the Oligomeric Structure of the Ca²⁺-activated Cl⁻ Channel Ano1/TMEM16A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Anoctamin 1: A Potential New Drug Target in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Activation of the Ano1 (TMEM16A) chloride channel by calcium is not mediated by calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]

- 14. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 15. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. pnas.org [pnas.org]
- 18. Voltage- and calcium-dependent gating of TMEM16A/Ano1 chloride channels are physically coupled by the first intracellular loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phosphatidylinositol 4,5-bisphosphate, cholesterol, and fatty acids modulate the calcium-activated chloride channel TMEM16A (ANO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Introduction to ANO1 (TMEM16A)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15619651#ano1-channel-gating-mechanism>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com